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molecular formula C9H24O3Sm B1586685 Samarium(III) isopropoxide CAS No. 3504-40-3

Samarium(III) isopropoxide

Cat. No. B1586685
M. Wt: 330.6 g/mol
InChI Key: BVFXJLVXFKLRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383858B2

Procedure details

A flask equipped with a stir bar, thermometer and addition funnel was placed under a nitrogen atmosphere then charged with samarium (III) isopropoxide (Sm(O-i-Pr)3, 430 mg, 1.3 mmol), triphenyl arsine oxide (Ph3As═O; 420 mg, 1.3 mmol), S-(−)1,1′-bi-2-naphthol ((S)-BINOL), 370 mg, 1.3 mmol), 4 Å molecular sieves (13 g) and THF (20 mL) then stirred for 30 min at 25±5° C. Tert-butyl hydroperoxide (2.8 mL, 5.5 M, 16 mmol) was then added. The mixture stirred for 30 minutes at 25±5° C., the amide of Example 4 (2.0 g, 13 mmol) in THF (2.0 mL) was then added. The reaction was stirred for 14 hours after which time the reaction had reached 95% completion as determined by HPLC.
Name
samarium (III) isopropoxide
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
S-(−)1,1′-bi-2-naphthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)[O-:3].[Sm+3].CC(C)[O-].CC(C)[O-].C1([As](=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[As](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OO)(C)(C)C.[CH:59]1([NH:62][C:63](=[O:69])/[CH:64]=[CH:65]/[CH2:66][CH2:67][CH3:68])[CH2:61][CH2:60]1>C1COCC1>[CH:59]1([NH:62][C:63]([CH:64]2[CH:65]([CH2:66][CH2:67][CH3:68])[O:3]2)=[O:69])[CH2:61][CH2:60]1 |f:0.1.2.3|

Inputs

Step One
Name
samarium (III) isopropoxide
Quantity
430 mg
Type
reactant
Smiles
CC([O-])C.[Sm+3].CC([O-])C.CC([O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[As](C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[As](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
S-(−)1,1′-bi-2-naphthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)(C)(C)OO
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC1)NC(\C=C\CCC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture stirred for 30 minutes at 25±5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a stir bar
ADDITION
Type
ADDITION
Details
thermometer and addition funnel
STIRRING
Type
STIRRING
Details
The reaction was stirred for 14 hours after which time the reaction
Duration
14 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CC1)NC(=O)C1OC1CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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